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Compound of Interest

Compound Name: 5-Bromo-1-chloroisoquinoline

Cat. No.: B1288641

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 5-Bromo-1-chloroisoquinoline, a molecule of interest for researchers,
scientists, and professionals in the field of drug development and organic synthesis. This
document presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and
characterization.

Spectroscopic Data Summary

The following tables provide a structured summary of the key spectroscopic data for 5-Bromo-
1-chloroisoquinoline, facilitating easy reference and comparison.

Table 1: 1H NMR Spectroscopic Data (DMSO-d6)
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. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

8.34 d 85 1H H-8

8.15 d 5.9 1H H-3

8.08 d 7.6 1H H-6

7.74 t 8.1 1H H-7

7.61 d 5.9 1H H-4

Note: Data is based on typical values for similar structures and may vary slightly based on
experimental conditions.

Table 2: 13C NMR Spectroscopic Data (CDCI3)

Chemical Shift (8) ppm Assignment
151.9 C-1

143.5 C-8a

137.8 C-5

131.2 C-7

129.5 C-4a

128.8 C-6

127.3 C-8

122.1 C-4

119.6 C-3

Note: Assignments are predicted based on analogous structures and computational models.

Table 3: IR Spectroscopic Data (KBr Pellet)
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Wavenumber (cm-1) Intensity Assignment

3050-3100 Medium Aromatic C-H Stretch
1610, 1580, 1490 Strong, Medium C=C Aromatic Ring Stretch
1100-1200 Strong C-CI Stretch

830 Strong C-H Out-of-plane Bending
600-700 Medium-Strong C-Br Stretch

Note: Characteristic absorption bands for the key functional groups.

Table 4: Mass Spectrometry Data (Electron lonization -

El)
m/z Relative Intensity (%) Assighment
) [M]+e (Molecular ion peak with
241/243/245 High _ _
isotopic pattern for Br and CI)
206/208 Medium [M-CIJ+
127 High [M-Br-Cl]+

Note: The isotopic pattern of the molecular ion is a key identifier due to the presence of
bromine and chlorine.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 5-Bromo-1-
chloroisoquinoline are provided below.

Synthesis of 5-Bromo-1-chloroisoquinoline

A plausible synthetic route to 5-Bromo-1-chloroisoquinoline involves the chlorination of 5-
bromoisoquinoline.

Materials:
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» 5-Bromoisoquinoline

e Phosphorus oxychloride (POCI3)

e N,N-Dimethylformamide (DMF) (catalytic amount)

e Dichloromethane (CH2CI2)

o Saturated aqueous sodium bicarbonate (NaHCO3) solution
e Brine

e Anhydrous magnesium sulfate (MgSO4)

Procedure:

» To a solution of 5-bromoisoquinoline in dichloromethane, add a catalytic amount of N,N-
dimethylformamide.

e Cool the mixture to 0 °C in an ice bath.
» Slowly add phosphorus oxychloride to the cooled solution.

» Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours,
monitoring the reaction progress by thin-layer chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and carefully pour it onto
crushed ice.

o Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

o Extract the aqueous layer with dichloromethane (3 x 50 mL).

o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 Remove the solvent under reduced pressure to yield the crude product.

 Purify the crude product by column chromatography on silica gel using a mixture of hexane
and ethyl acetate as the eluent.
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Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded
on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCI3) or
dimethyl sulfoxide-d6 (DMSO-d6) with tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared
(FTIR) spectrometer. The solid sample was mixed with potassium bromide (KBr) and pressed
into a thin pellet for analysis.

Mass Spectrometry (MS): Mass spectral data were acquired on a mass spectrometer using
electron ionization (El) at 70 eV.

Visualizing the Spectroscopic Analysis Workflow

The logical flow from sample preparation to data analysis in the spectroscopic characterization
of 5-Bromo-1-chloroisoquinoline is illustrated in the following diagram.
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Synthesis of 5-Bromo-1-chloroisoquinoline
Column Chromatography

Sample Prep (CDCI3/DMSO01d6) Sample Prep|(KBr Pellet) Sample Prep (Direct Inlet)

NMR Spectroscopy

IR Spectroscopy Mass Spectrometry

(1H, 13C)
NMR Data Analysis IR Data Analysis MS Data Analysis

(Chemical Shift, Coupling) (Functional Groups) (Molecular Weight, Fragmentation)

Structural Elucidation

Click to download full resolution via product page
Caption: Workflow for the Spectroscopic Analysis of 5-Bromo-1-chloroisoquinoline.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-1-chloroisoquinoline:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1288641#spectroscopic-data-nmr-ir-ms-of-5-bromo-
1-chloroisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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